molecular formula C14H18N2OS B14307363 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine CAS No. 117052-57-0

5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine

Cat. No.: B14307363
CAS No.: 117052-57-0
M. Wt: 262.37 g/mol
InChI Key: MTQIZMNRDBUECY-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine is a complex organic compound characterized by its unique structure, which includes a dimethylpropoxy group, a methylsulfanyl group, and an isoindol-1-imine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.

    Introduction of the Dimethylpropoxy Group: This step involves the alkylation of the isoindole core using 2,2-dimethylpropyl bromide in the presence of a strong base like sodium hydride.

    Addition of the Methylsulfanyl Group: The final step involves the thiolation of the intermediate product using methylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylpropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl or aryl halides, strong bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylpropoxy and methylsulfanyl groups play crucial roles in binding to these targets, while the isoindol-1-imine core facilitates the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,2-Dimethylpropoxy)-2-methylphenol
  • Benzoic acid, 2-(2,2-dimethylpropoxy)-5-(methylsulfonyl)

Uniqueness

5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

117052-57-0

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

5-(2,2-dimethylpropoxy)-3-methylsulfanylisoindol-1-imine

InChI

InChI=1S/C14H18N2OS/c1-14(2,3)8-17-9-5-6-10-11(7-9)13(18-4)16-12(10)15/h5-7,15H,8H2,1-4H3

InChI Key

MTQIZMNRDBUECY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC2=C(C=C1)C(=N)N=C2SC

Origin of Product

United States

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